![molecular formula C5H12Cl2N2O2 B1426329 Morpholine-2-carboxylic acid amide dihydrochloride CAS No. 1235655-56-7](/img/structure/B1426329.png)
Morpholine-2-carboxylic acid amide dihydrochloride
Overview
Description
Morpholine-2-carboxylic acid amide dihydrochloride is a chemical compound with the molecular formula C5H12Cl2N2O2 and a molecular weight of 203.07 . Its IUPAC name is morpholine-2-carboxamide dihydrochloride .
Synthesis Analysis
The synthesis of morpholine compounds, including Morpholine-2-carboxylic acid amide dihydrochloride, has been a subject of research . A common starting material for the preparation of morpholines is 1,2-amino alcohols . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been used for the synthesis of substituted morpholines .Molecular Structure Analysis
The InChI code for Morpholine-2-carboxylic acid amide dihydrochloride is 1S/C5H10N2O2.2ClH/c6-5(8)4-3-7-1-2-9-4;;/h4,7H,1-3H2,(H2,6,8);2*1H . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
The chemistry of amides, which includes Morpholine-2-carboxylic acid amide dihydrochloride, involves various reactions . For instance, the amine fragment can deprotonate the carboxylic acid forming the carboxylate and ammonium fragments .Scientific Research Applications
Environmental Science
Lastly, in environmental science, this compound can be studied for its biodegradability and environmental impact. Research can focus on its breakdown products and their effects on ecosystems, contributing to the development of environmentally friendly chemicals.
Each of these applications leverages the unique chemical structure of Morpholine-2-carboxylic acid amide dihydrochloride , particularly its morpholine ring and amide group, to serve a specific purpose in scientific research and industry .
Safety and Hazards
properties
IUPAC Name |
morpholine-2-carboxamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.2ClH/c6-5(8)4-3-7-1-2-9-4;;/h4,7H,1-3H2,(H2,6,8);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCGRROSPIYSSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(=O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine-2-carboxylic acid amide dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.